10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic compound with a molecular formula of C23H21N3O3 and a molecular weight of 387.4 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. It falls under the classification of diazatricyclic compounds, which are known for their diverse pharmacological properties.
The synthesis of 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can be approached through various synthetic routes. A notable method involves multi-step synthesis strategies that utilize key precursors to construct the complex tricyclic structure.
The synthesis often employs a combination of organic reactions such as cyclization, alkylation, and functional group transformations. The use of advanced techniques like microwave-assisted synthesis can enhance reaction rates and improve yields.
The molecular structure of 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is characterized by its intricate arrangement of atoms:
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=NC=C5
SPWLJJVRGBVSOT-UHFFFAOYSA-N
This structure reveals multiple functional groups including an ethoxy group and a pyridine ring, contributing to its potential reactivity and biological activity.
10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can undergo various chemical reactions typical for diazatricyclic compounds:
The mechanism of action for 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is largely dependent on its interactions at the molecular level with biological targets:
The physical and chemical properties of 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene are crucial for understanding its behavior in various environments:
The potential applications of 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene are broad:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: